((Decylimino)bis(methylene))bisphosphonic acid, sodium salt

Description

Systematic IUPAC Name and Alternative Nomenclature Systems

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as tetrasodium; N,N-bis(phosphonatomethyl)decan-1-amine . This name reflects the compound’s tetravalent sodium counterions and the bisphosphonatemethyl groups attached to the decylamine backbone.

Alternative nomenclature systems provide complementary identifiers:

- CAS Index Name : this compound.

- EINECS (European Inventory of Existing Commercial Chemical Substances) : 304-954-1.

- SMILES Notation : CCCCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+], which encodes the molecular structure as a linear string.

- InChI Key : QITZHOKEJAWGBR-UHFFFAOYSA-J, a standardized hashed representation of the molecular structure.

These identifiers enable precise cross-referencing across chemical databases and regulatory frameworks.

Molecular Formula and Structural Representation

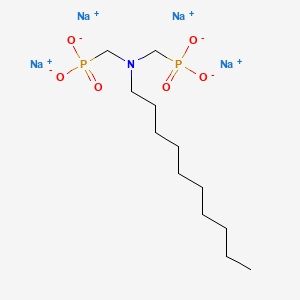

The compound’s molecular formula is C₁₂H₂₅NNa₄O₆P₂ , with a molecular weight of 433.24 g/mol . Its structure comprises a 10-carbon alkyl chain (decyl group) linked to a central nitrogen atom, which is further bonded to two methylenebisphosphonic acid groups. The sodium ions neutralize the phosphonate groups’ negative charges.

Structural Features :

- Backbone : Decan-1-amine (C₁₀H₂₁N).

- Functional Groups : Two methylenebisphosphonic acid units (CH₂PO₃²⁻).

- Counterions : Four sodium cations (Na⁺).

The compound’s rotatable bond count of 11 and topological polar surface area of 130 Ų suggest moderate flexibility and hydrophilicity, respectively.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₅NNa₄O₆P₂ | |

| Molecular Weight | 433.24 g/mol | |

| Rotatable Bonds | 11 | |

| Polar Surface Area | 130 Ų |

CAS Registry Number and Regulatory Identifiers

This compound is cataloged under the CAS Registry Number 94313-55-0 , a unique identifier assigned by the Chemical Abstracts Service. Regulatory bodies classify the compound as follows:

| Identifier Type | Value | Authority |

|---|---|---|

| EC Number | 304-954-1 | European Chemicals Agency (ECHA) |

| DSSTox Substance ID | DTXSID40915689 | U.S. EPA’s DSSTox |

| Wikidata ID | Q82886720 | Wikidata |

The EC Number facilitates regulatory compliance within the European Union, while the DSSTox ID links to toxicological and environmental data curated by the U.S. Environmental Protection Agency. The Wikidata ID enables integration with open-source chemical databases.

Properties

CAS No. |

94313-55-0 |

|---|---|

Molecular Formula |

C12H25NNa4O6P2 |

Molecular Weight |

433.24 g/mol |

IUPAC Name |

tetrasodium;N,N-bis(phosphonatomethyl)decan-1-amine |

InChI |

InChI=1S/C12H29NO6P2.4Na/c1-2-3-4-5-6-7-8-9-10-13(11-20(14,15)16)12-21(17,18)19;;;;/h2-12H2,1H3,(H2,14,15,16)(H2,17,18,19);;;;/q;4*+1/p-4 |

InChI Key |

QITZHOKEJAWGBR-UHFFFAOYSA-J |

Canonical SMILES |

CCCCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|

| 1 | Reaction of phosphonate precursors with decyl amine | Ambient to reflux | Variable | Formation of tetraester intermediate; requires controlled stoichiometry |

| 2 | Hydrolysis with 18% HCl (3–5 volumes) | 80–90 | 1–3 (preferably 2) | Stirred under nitrogen; distillate collected; prevents corrosion and impurities |

| 3 | Concentration and addition of n-butanol | 80–90 | Variable | Vacuum applied to remove solvents; solution of free acid in n-butanol obtained |

| 4 | Neutralization with sodium hydroxide or sodium base | Ambient to 50 | 0.5–1 | Crystallization of sodium salt begins rapidly; base choice affects crystallization rate |

| 5 | Filtration, washing, and drying | Ambient | Variable | Washing with n-butanol removes residual impurities; drying under vacuum yields pure salt |

Research Findings and Optimization Notes

Hydrolysis Efficiency:

Hydrolysis of the tetraester intermediate is a critical step. Using 18% hydrochloric acid at about 85°C for approximately 2 hours under nitrogen flow optimizes conversion while minimizing side reactions and corrosion issues. Lower acid concentrations or temperatures prolong reaction time and reduce yield.Base Selection for Salt Formation:

Sodium hydroxide is preferred for forming the sodium salt due to its availability and effectiveness. Other bases such as triethylamine or alkyl amines can be used but may affect crystallization kinetics and purity.Solvent Use and Removal:

The use of n-butanol facilitates isolation of the free acid and subsequent salt. Vacuum distillation during solvent removal is essential to prevent decomposition and to concentrate the product solution.Purity and Yield:

The process yields high-purity sodium salt with good crystallinity. Washing with n-butanol and drying under vacuum are important to remove residual solvents and impurities.

Summary Table of Preparation Method

| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| Ester Formation | Phosphonate precursors + decyl amine | Synthesize tetraester intermediate | Intermediate for hydrolysis |

| Hydrolysis | 18% HCl, 80–90°C, 2 h, nitrogen atmosphere | Convert ester to free acid | Free ((Decylimino)bis(methylene))bisphosphonic acid |

| Concentration & Solvent Exchange | Vacuum distillation, n-butanol addition | Remove solvents, prepare for neutralization | Acid solution in n-butanol |

| Neutralization | Sodium hydroxide or sodium base | Form sodium salt | Precipitation of sodium salt |

| Isolation & Purification | Filtration, washing with n-butanol, vacuum drying | Purify and dry product | Pure ((Decylimino)bis(methylene))bisphosphonic acid, sodium salt |

Chemical Reactions Analysis

Hydrolysis Reactions

Phosphonic acid groups in this compound undergo hydrolysis, a common reaction for phosphonic acids. The reaction typically involves cleavage of the P-O bonds, leading to the formation of simpler phosphonic acid derivatives. Key aspects include:

-

Mechanism : Hydrolysis occurs under acidic or basic conditions, with water acting as a nucleophile. The reaction can proceed via either P-O bond cleavage or protonation/deprotonation pathways.

-

Conditions : Optimized pH and temperature are critical for controlling reaction kinetics and product distribution.

-

Products : Derivatives such as phosphonic acids or phosphates, depending on the extent of hydrolysis.

Complexation Reactions

The compound’s phosphonic acid groups enable strong chelation of metal ions, a property exploited in applications like bone metabolism regulation. Key features:

-

Mechanism : The phosphonic acid groups coordinate with metal ions (e.g., Ca²⁺) through oxygen atoms, forming stable metal-ligand complexes.

-

Applications : Relevant to therapeutic uses in bone health, where calcium binding influences mineralization processes.

-

Kinetics : Stability constants vary based on metal ion type and reaction conditions, with binding typically being pH-dependent.

Polymerization Reactions

This compound can participate in condensation polymerization, a reaction pathway common to phosphonic acids. Characteristics include:

-

Mechanism : Elimination of small molecules (e.g., water) between adjacent phosphonic acid groups, forming polymeric chains.

-

Conditions : Elevated temperatures and catalysts may accelerate the reaction.

-

Applications : Potential use in material science for creating functional polymers.

Enzymatic Interactions

While not a direct chemical reaction, the compound’s interaction with enzymes (e.g., bone resorption enzymes) involves molecular recognition and inhibition. This is indirectly linked to its ability to bind calcium ions and influence mineralization.

Structural and Reactivity Insights

| Property | Description |

|---|---|

| Molecular Formula | C₁₂H₂₅NNa₄O₆P₂ |

| Functional Groups | Two phosphonic acid groups, decylimino group |

| Reactivity Drivers | Chelating phosphonic acid groups, nucleophilic oxygen atoms |

Research Findings

-

Biological Activity : Studies highlight its role in inhibiting bone resorption enzymes, likely mediated by calcium ion binding and interference with mineralization pathways.

-

Structural Influence : The decylimino group and methylene bridges contribute to steric and electronic effects, influencing reaction specificity .

Scientific Research Applications

Agricultural Uses

- Fertilizers : The compound is utilized as a phosphorus source in fertilizers, enhancing plant growth and yield. Its effectiveness in promoting root development has been documented in several studies.

- Pesticides : Research indicates that the compound exhibits antimicrobial properties, making it useful as an active ingredient in pesticide formulations. It has shown effectiveness against various plant pathogens.

Pharmaceutical Applications

- Antimicrobial Agents : Studies have demonstrated that derivatives of phosphonic acids, including this compound, possess significant antimicrobial activity against bacteria and fungi. For instance, a study found that certain phosphonate derivatives exhibited low minimum inhibitory concentrations (MIC) against Escherichia coli strains .

- Bone Health : Phosphonic acids are known for their role in bone metabolism. The sodium salt form of this compound may be explored for its potential to inhibit bone resorption, similar to other bisphosphonates used in osteoporosis treatment.

Materials Science

- Corrosion Inhibitors : The compound can be used as a corrosion inhibitor in metal coatings due to its ability to form stable complexes with metal ions. This application is particularly relevant in the automotive and aerospace industries.

- Polymer Additives : It can serve as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Case Studies

Mechanism of Action

The mechanism of action of ((Decylimino)bis(methylene))bisphosphonic acid, sodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. These interactions can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Bisphosphonates

Alkyl Chain Variants

Bisphosphonates with varying alkyl chain lengths on the imino group exhibit distinct physicochemical and functional properties:

Shorter Alkyl Chains

- [[Isopropylimino]bis(methylene)]bisphosphonic acid, sodium salt (CAS 94232-08-3): Structure: Isopropyl (3-carbon) chain. Molecular Formula: C₅H₁₅NNaO₆P₂. Applications: Primarily used as a chelator in laboratory settings.

- [(Hexylimino)bis(methylene)]bisphosphonic acid, sodium salt: Structure: Hexyl (6-carbon) chain. Properties: Moderate solubility; balances hydrophobicity and chelation efficiency. Applications: Intermediate-scale industrial processes requiring moderate adsorption.

Longer Alkyl Chains

- Lauraphos 301 ([(Dodecylimino)bis(methylene)]bisphosphonic acid, sodium salt): Structure: Dodecyl (12-carbon) chain. Molecular Formula: C₁₄H₂₈NNaO₆P₂. Properties: Reduced solubility compared to the decyl variant; enhanced surface activity for mineral flotation (e.g., cassiterite). Dissociation Constants: pKa₁ = 6.8, pKa₂ = 8.8.

Target Compound: ((Decylimino)bis(methylene))bisphosphonic Acid, Sodium Salt

- Structure : Decyl (10-carbon) chain.

- Molecular Formula : C₁₂H₂₄NNaO₆P₂ (inferred from Lauraphos 301).

- Properties : Optimal balance between solubility and surface activity; effective in adsorbing onto mineral surfaces (e.g., cassiterite) while maintaining chelation capacity.

- Dissociation Constants : pKa₁ = 6.8, pKa₂ = 8.8 (similar to Lauraphos 301).

Complex Polyamine Bisphosphonates

Compounds with polyamine backbones and multiple phosphonate groups differ significantly in chelation strength and applications:

a. DTPMP (Diethylenetriaminepenta(methylenephosphonic acid) Sodium Salt) :

- Structure : Ethylenediamine backbone with five phosphonate groups.

- Molecular Formula : C₉H₁₃N₃Na₂₀O₃₀P₁₀.

- Properties : Extremely high chelation capacity for multivalent ions (e.g., Ca²⁺, Fe³⁺); used in advanced water treatment and corrosion inhibition.

- Applications : Preferred in high-hardness water systems due to superior scale inhibition.

b. BHMTPMP (Bis(hexamethylene triamine penta(methylene phosphonic acid)) Sodium Salt) :

Key Comparative Data

Table 1: Structural and Functional Comparison of Bisphosphonates

Biological Activity

((Decylimino)bis(methylene))bisphosphonic acid, sodium salt, is a member of the bisphosphonate family, which are compounds containing two phosphonate groups bonded to a carbon atom. These compounds have garnered significant attention due to their biological activities, particularly in bone metabolism and as therapeutic agents in various diseases.

Chemical Structure and Properties

The structure of ((Decylimino)bis(methylene))bisphosphonic acid can be represented as follows:

This compound features a decyl group attached to an imino bridge between two methylene phosphonic acid moieties. The sodium salt form enhances its solubility and bioavailability.

Bisphosphonates, including ((Decylimino)bis(methylene))bisphosphonic acid, primarily exert their biological effects by inhibiting osteoclast-mediated bone resorption. They achieve this through the following mechanisms:

- Inhibition of Farnesyl Diphosphate Synthase (FPPS) : This enzyme is crucial in the mevalonate pathway, which is vital for the post-translational modification of proteins involved in osteoclast function. Inhibition leads to reduced osteoclast activity and subsequent decrease in bone resorption .

- Bone Binding Affinity : The structural characteristics of bisphosphonates influence their affinity for bone mineral, enhancing their therapeutic efficacy .

Biological Activity and Therapeutic Applications

The biological activity of ((Decylimino)bis(methylene))bisphosphonic acid has been explored in various studies, highlighting its potential therapeutic applications:

- Osteoporosis Treatment : Bisphosphonates are widely used to treat osteoporosis by reducing the risk of fractures through decreased bone turnover.

- Paget's Disease : The compound may aid in managing this condition by normalizing bone remodeling processes.

- Cancer-related Bone Disorders : It has shown promise in treating bone metastases by inhibiting tumor-induced osteolysis .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of bisphosphonates:

-

Efficacy in Osteoporosis :

- A clinical trial demonstrated that patients receiving bisphosphonates experienced a significant reduction in vertebral fractures compared to placebo groups.

- Long-term studies indicated sustained benefits with continued administration, showing improvements in bone mineral density (BMD) over time.

-

Safety Profile :

- Research indicates that while bisphosphonates are generally well-tolerated, they may cause gastrointestinal side effects and rare occurrences of osteonecrosis of the jaw (ONJ) .

- Toxicological assessments have shown moderate acute toxicity levels, with LD50 values indicating safety at therapeutic doses .

Comparative Analysis of Bisphosphonates

The following table summarizes key attributes of various bisphosphonates, including ((Decylimino)bis(methylene))bisphosphonic acid:

| Compound Name | Mechanism of Action | Therapeutic Use | LD50 (mg/kg) |

|---|---|---|---|

| ((Decylimino)bis(methylene))bisphosphonic acid | Inhibition of FPPS | Osteoporosis, Cancer | 1340 (rat) |

| Alendronate | Inhibition of FPPS | Osteoporosis | 2000 (rat) |

| Risedronate | Inhibition of FPPS | Osteoporosis | 1500 (mouse) |

| Zoledronic Acid | Inhibition of FPPS | Bone metastases | 940 (rat) |

Q & A

Q. What are the optimal methods for synthesizing and purifying ((Decylimino)bis(methylene))bisphosphonic acid, sodium salt?

- Methodological Answer : The compound can be synthesized via DCC-mediated conjugation in anhydrous DMSO using dGMP morpholidate and the tributylammonium salt of methylene(bisphosphonic acid) (Scheme 1 in ). Post-synthesis, a two-stage purification process involving strong anion-exchange (SAX) and reversed-phase (C18) preparative HPLC is recommended to eliminate nucleotide-like contaminants . Structural analogs (e.g., [(dodecylimino)bis(methylene)]bisphosphonic acid) are synthesized similarly, with alkyl chain variations influencing solubility and reactivity .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include dissociation constants (pKa), solubility, and chelation capacity. For pKa determination, conduct potentiometric titrations in aqueous or micellar media (e.g., 0.10 M KCl or CPC solutions) to assess protonation states, as demonstrated for structurally related bisphosphonates like alendronate and pamidronate . FTIR and NMR spectroscopy (e.g., P NMR) are critical for confirming phosphonate group coordination and alkyl chain conformation .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- Methodological Answer : Use ion-pair chromatography with mass spectrometry (LC-MS) to overcome hydrophilicity and lack of UV chromophores. Alternatively, anion-exchange chromatography with refractive index detection (as per British Pharmacopoeia guidelines for sodium alendronate) provides robust quantification without derivatization . Precolumn derivatization with o-phthalaldehyde enhances sensitivity for spectrophotometric assays .

Advanced Research Questions

Q. How does the alkyl chain length (e.g., decyl vs. dodecyl) in bisphosphonates influence interactions with biomolecules?

- Methodological Answer : Comparative molecular docking studies (e.g., using AutoDock Vina) can model interactions with enzymes like ATPases or fibrinogen. For example, calixarene bisphosphonates with longer alkyl chains exhibit enhanced inhibition of fibrin polymerization due to hydrophobic interactions with protein domains . Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities .

Q. What experimental designs are recommended to resolve contradictions in environmental hazard assessments of bisphosphonates?

- Methodological Answer : Follow GESAMP Hazard Profile protocols (e.g., A1a=4, E3=2 ratings for similar bisphosphonates) to evaluate biodegradability, bioaccumulation, and aquatic toxicity . Use OECD 301/302 guidelines for biodegradation testing and algal growth inhibition assays (e.g., OECD 201) to reconcile discrepancies between lab and field data .

Q. How can researchers evaluate the efficacy of this compound as a corrosion or scale inhibitor in industrial systems?

- Methodological Answer : Employ static (e.g., NACE TM0497) and dynamic (rotating cage) methods to test inhibition efficiency under varying pH and temperature. Compare with benchmarks like EDTMP (Ethylenediaminetetra(methylene phosphonic acid)) using electrochemical impedance spectroscopy (EIS) to quantify passivation layer formation . Synchrotron X-ray diffraction (XRD) can characterize crystalline deposits in scaling assays .

Q. What strategies mitigate challenges in studying bisphosphonate-protein interactions due to metal chelation?

- Methodological Answer : Use chelator-free buffers (e.g., HEPES) and competitive ligands (e.g., EDTA) to suppress nonspecific metal binding. For structural studies, cryo-EM or X-ray crystallography with lanthanide-substituted proteins (e.g., Tb-labeled ATPases) avoids signal interference from phosphonate-metal complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.